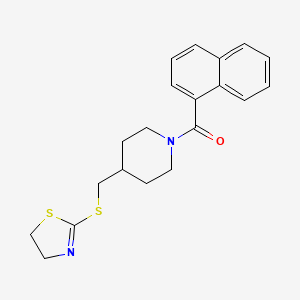

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS2/c23-19(18-7-3-5-16-4-1-2-6-17(16)18)22-11-8-15(9-12-22)14-25-20-21-10-13-24-20/h1-7,15H,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODGQXZSLJLHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body, which could vary depending on the precise structure of the compound and its physicochemical properties. Typically, such compounds interact with specific proteins or enzymes in the body, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and overall biological effects. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

The compound’s action can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances, which can affect its stability, solubility, and interaction with its targets .

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone, with the CAS number 1396811-31-6, is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 364.5 g/mol. Its structure includes a piperidine ring, a naphthalene moiety, and a thiazole derivative, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 1396811-31-6 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in various cancer cell lines, enhancing their potential as therapeutic agents against gliomas and other malignancies .

In vitro studies demonstrate that related thiazole compounds possess growth inhibitory effects on human cancer cell lines. For example, compounds with similar structures displayed approximately ten times greater inhibitory activity than perillyl alcohol against glioma cells . This suggests that the thiazole component may play a critical role in mediating these effects.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar thiazole-based compounds have been shown to induce apoptosis in cancer cells, which is crucial for their anticancer efficacy.

- Targeting Specific Receptors : The interaction with various receptors involved in cell signaling pathways may also contribute to its biological activity.

Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of thiazole derivatives found that (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone exhibited significant cytostatic activities against glioma cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Structure-Aactivity Relationship (SAR)

Research into the structure–activity relationship of thiazole-containing compounds revealed that modifications to the piperidine and naphthalene components could significantly alter their biological profiles. This emphasizes the potential for developing more potent derivatives through targeted structural changes.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation to form α,β-unsaturated ketones, followed by cyclization with thioamide intermediates. For example:

- Step 1: Condensation of 1-(naphthalen-1-yl)ethanone with substituted benzaldehydes under basic conditions to form chalcone derivatives .

- Step 2: Reaction with thioamide intermediates (e.g., ethyl bromoacetate) in ethanol under reflux, catalyzed by sodium acetate, to form thiazolidinone or dihydrothiazole moieties .

- Purification: Recrystallization from DMF/ethanol mixtures ensures high yields (70–85%) .

Basic: How to characterize its structural configuration and purity?

Methodological Answer:

- X-ray crystallography resolves crystal packing and stereochemistry, as demonstrated for pyrazoline-thiazole hybrids .

- NMR spectroscopy (¹H/¹³C) identifies substituent patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm, dihydrothiazole protons at δ 3.1–4.3 ppm) .

- HPLC-MS monitors purity (>95%) and confirms molecular ion peaks .

Advanced: What reaction mechanisms govern the formation of its thiazole ring?

Methodological Answer:

The thiazole ring forms via nucleophilic substitution:

- Ethyl bromoacetate reacts with thioamide intermediates (e.g., compound 5a-b in ), where the thiol group attacks the α-carbon of the bromoester.

- Sodium acetate acts as a base, deprotonating the thioamide to enhance nucleophilicity .

- Reflux in ethanol (4–6 hours) drives the reaction to completion, with TLC monitoring .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response profiling: Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target selectivity assays: Compare inhibition of EGFR vs. off-target kinases (e.g., HER2, VEGFR) to rule out cross-reactivity .

- Metabolic stability tests: Assess compound degradation in liver microsomes, as instability may lead to false-negative results .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:

Adopt a tiered approach per Project INCHEMBIOL ( ):

- Phase 1: Determine logP and water solubility to model abiotic distribution.

- Phase 2: Aerobic/anaerobic biodegradation assays in soil/water systems (OECD 301/307 guidelines).

- Phase 3: Ecotoxicology tests on model organisms (e.g., Daphnia magna LC50, algal growth inhibition) .

Advanced: What computational tools predict its metabolic pathways?

Methodological Answer:

- Use PISTACHIO and REAXYS_BIOCATALYSIS databases to predict phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

- Molecular docking (AutoDock Vina) identifies potential CYP450 binding sites, prioritizing metabolites for experimental validation .

Advanced: How to assess stability under varying pH and temperature?

Methodological Answer:

- Accelerated stability studies: Incubate the compound in buffers (pH 1–10) at 25°C/40°C for 14 days. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA): Determines decomposition temperature (Td > 200°C suggests thermal stability) .

Basic: What methods ensure purity during synthesis?

Methodological Answer:

- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

- Recrystallization from DMF/ethanol (1:1) yields crystals >98% pure .

- Melting point analysis confirms consistency with literature values (e.g., 180–185°C for thiazolidinone derivatives) .

Advanced: How to establish structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

- Analog synthesis: Modify the naphthalene ring (e.g., halogenation) or thiazole substituents (e.g., methyl vs. phenyl groups) .

- In vitro assays: Compare IC50 values against cancer cell lines (e.g., MCF-7, A549) and correlate with substituent electronegativity/logP .

- Molecular dynamics simulations model ligand-EGFR kinase domain interactions to rationalize SAR .

Advanced: How to evaluate ecotoxicological impacts at the ecosystem level?

Methodological Answer:

- Mesocosm studies: Introduce the compound into simulated freshwater ecosystems to track bioaccumulation in algae, invertebrates, and fish .

- Community-level metrics: Measure species diversity and nutrient cycling rates pre/post-exposure .

- QSAR modeling: Predict chronic toxicity using physicochemical properties (e.g., logKow = 3.2 suggests moderate bioaccumulation potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.